Ethyl 4-(5-cyano-2-furyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(5-cyanofuran-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSQQBXVILKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Precursors for Ethyl 4 5 Cyano 2 Furyl Benzoate
Retrosynthetic Disconnection Analysis for the Ethyl 4-(5-cyano-2-furyl)benzoate Framework
Retrosynthetic analysis of this compound reveals several logical disconnection points. The most prominent disconnection is the carbon-carbon bond between the furan (B31954) ring and the benzene (B151609) ring. This suggests a cross-coupling reaction, a powerful and widely used tool in organic synthesis for forming C-C bonds. Specifically, a Suzuki-Miyaura coupling is a highly plausible forward synthetic step. mdpi.comsemanticscholar.orgscielo.br This would involve the reaction of a boronic acid (or ester) derivative of one ring system with a halide derivative of the other.
This leads to two primary retrosynthetic pathways:
Pathway A: Disconnecting the C-C bond to yield Ethyl 4-bromobenzoate (B14158574) (or a related halide) and a 5-cyano-2-furylboronic acid derivative.
Pathway B: Disconnecting the C-C bond to yield a 4-(ethoxycarbonyl)phenylboronic acid and a 2-bromo-5-cyanofuran.
Further disconnections on these fragments simplify the synthesis. The ethyl benzoate (B1203000) moiety can be disconnected at the ester linkage, leading back to 4-substituted benzoic acid and ethanol (B145695). The 5-cyano-2-furyl moiety can be simplified by disconnecting the cyano group, suggesting a precursor like 5-bromo-2-furaldehyde, which can then be converted to the nitrile. The furan ring itself can be traced back to acyclic precursors or derived from naturally abundant starting materials like furfural (B47365).
Classical and Modern Synthetic Approaches to the Benzoate Ester Moiety
The benzoate ester portion of the molecule provides the structural backbone onto which the functionalized furan ring is attached. Its synthesis involves the formation of the ester and the strategic functionalization of the benzene ring to enable coupling.
Esterification Reactions and Kinetic Considerations
The formation of the ethyl ester from the corresponding carboxylic acid is a fundamental organic transformation. The most classical approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid (e.g., 4-formylbenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used.
Modern methods offer milder conditions and higher efficiencies. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, or converting the acid to a more reactive acyl chloride followed by reaction with ethanol. prepchem.com The kinetics of esterification are influenced by factors such as the strength of the acid catalyst, temperature, and the steric hindrance of the reactants. Electron-withdrawing groups on the benzoic acid ring can increase its acidity but may slow down the protonation of the carbonyl oxygen, a key step in the Fischer esterification mechanism.
Functionalization of the Benzoic Acid Ring Precursors
To prepare the benzoate moiety for the key cross-coupling reaction, the benzene ring must be functionalized with a suitable group, typically a halogen or a boron-containing group.
Halogenation: A common precursor is 4-bromobenzoic acid. This can be synthesized from p-toluic acid via bromination of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, direct bromination of benzoic acid can be employed, though this may lead to a mixture of isomers requiring separation. The resulting 4-halobenzoic acid can then be esterified to give the ethyl 4-halobenzoate precursor.
Borylation: For the alternative Suzuki coupling pathway, 4-(ethoxycarbonyl)phenylboronic acid is required. This can be prepared from ethyl 4-bromobenzoate via a Miyaura borylation reaction, using a palladium catalyst and a boron source like bis(pinacolato)diboron.
A crucial intermediate that serves a dual purpose is 4-formylbenzoic acid. sigmaaldrich.comchemicalbook.comchemicalbook.comottokemi.com The aldehyde group can be a precursor to the furan ring, while the carboxylic acid can be esterified. ottokemi.com
Synthetic Strategies for the 5-Cyano-2-furyl Moiety
The 5-cyano-2-furyl unit is a key component, and its synthesis requires careful planning for the formation of the heterocyclic ring and the introduction of the nitrile function.
Furan Ring Formation and Functionalization Pathways
The furan ring can be constructed through various classical methods, such as the Paal-Knorr synthesis (from a 1,4-dicarbonyl compound) or the Feist-Benary furan synthesis. However, a more common and practical approach is to start with a pre-formed furan ring, often derived from biomass. escholarship.org Furfural, a readily available chemical produced from agricultural byproducts, is an excellent starting material. mdpi.com
From furfural, the synthesis can proceed by first installing the group that will be coupled to the benzoate ring. For example, palladium-catalyzed Suzuki coupling reactions are effective for creating aryl-furan linkages. thieme-connect.comthieme-connect.com A useful one-pot synthesis of 5-aryl-2-furaldehydes has been described, involving the Suzuki coupling of an aryl halide with in-situ generated 5-(diethoxymethyl)-2-furylboronic acid. researchgate.netresearchgate.net
Introduction of the Cyano Group onto the Furan Ring
The introduction of the cyano group (-CN) is a critical step. Several methods exist for the cyanation of aromatic and heteroaromatic rings.
From a Halogen Precursor: A common strategy involves the cyanation of a halo-furan. For instance, a 5-bromo-2-substituted furan can be reacted with a cyanide source, such as copper(I) cyanide (a Rosenmund-von Braun reaction) or using palladium-catalyzed cyanation with sources like potassium hexacyanoferrate(II) or ethyl cyanoacetate. researchgate.netrsc.org Palladium catalysts, sometimes on a solid support like carbon (Pd/C), are often employed for their efficiency and recyclability. researchgate.netresearchgate.net
From an Aldehyde: The aldehyde group of a precursor like 5-aryl-2-furaldehyde can be converted to a nitrile. This is a two-step process, typically involving the formation of an oxime by reacting the aldehyde with hydroxylamine, followed by dehydration of the oxime to the nitrile using reagents like acetic anhydride (B1165640) or other dehydrating agents.
The table below summarizes potential palladium-catalyzed cross-coupling conditions for the synthesis of the core aryl-furan structure.
| Catalyst | Base | Solvent System | Temperature (°C) | Yield |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | Varies | Good to Excellent |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/Water | Varies | Good |
| Pd(OAc)₂ | K₂CO₃ | DMF/Water | Varies | Moderate |
| 5% Pd/C | K₂CO₃ | DMF/Water | Varies | Good (Substrate Dependant) |
This table presents generalized conditions for Suzuki-type cross-coupling reactions involving furan derivatives, based on findings from various studies. thieme-connect.com Actual conditions for the specific synthesis of this compound may vary.
Carbon-Carbon Bond Formation Methodologies for Aryl-Furan Linkage
The creation of the aryl-furan bond is central to the synthesis of this compound and its analogues. This is predominantly achieved through transition-metal catalyzed cross-coupling reactions, although metal-free alternatives are emerging as sustainable options.
Transition-metal catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-C bonds, including the sp²-sp² linkage between an aryl and a furan ring. nih.govrsc.org The Suzuki, Stille, and Negishi reactions are among the most prominent and widely used methods in this context. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction is one of the most extensively used methods for forming aryl-aryl bonds due to the stability, low toxicity, and ready availability of the organoboron reagents. rsc.orgnih.govorganic-chemistry.org The general mechanism involves the coupling of an organoboron compound (like a furanboronic acid or ester) with an organohalide (such as ethyl 4-bromobenzoate) in the presence of a palladium catalyst and a base. rsc.orgmdpi.com The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.orgmdpi.com An efficient protocol for coupling furanboronic acids with aryl chlorides has been demonstrated using aqueous n-butanol as a solvent, which is advantageous for its biodegradability and ease of product separation. acs.org Potassium heteroaryltrifluoroborates, including furan-2-yltrifluoroborate, have also been shown to be effective nucleophilic partners, coupling efficiently with a variety of aryl halides under palladium catalysis. nih.gov
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. organic-chemistry.orgresearchgate.net A key advantage of the Stille coupling is the high stability and broad functional group tolerance of organostannanes. uwindsor.caresearchgate.net This method is particularly effective for synthesizing complex molecules with sensitive functional groups. uwindsor.ca While palladium is the most common catalyst, copper-catalyzed Stille couplings have also been developed as an efficient alternative. researchgate.net When compared to Suzuki coupling for synthesizing certain heterocyclic compounds, Stille coupling has sometimes provided superior yields, especially with substrates containing coordinating heteroatoms or sterically hindered groups. rsc.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organohalide or triflate with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile, allowing for the formation of sp³-sp², sp²-sp², and sp³-sp³ carbon-carbon bonds. rsc.orgwikipedia.org Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org The reaction has proven invaluable in the total synthesis of complex natural products and pharmaceutical intermediates. rsc.orgorganic-chemistry.orggoogle.com The use of alkylzinc reagents is particularly powerful, as they exhibit an excellent ability to undergo the crucial transmetalation step in the catalytic cycle. acs.orgnih.gov
Table 1: Comparison of Major Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl-Furan Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
|---|---|---|---|
| Organometallic Reagent | Organoboron (Boronic acids, esters, trifluoroborates) | Organotin (Stannanes) | Organozinc |
| Typical Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium (e.g., Pd(PPh₃)₄), Copper | Palladium (e.g., Pd(PPh₃)₄), Nickel |
| Key Advantages | Low toxicity of reagents/byproducts, mild conditions, wide availability of reagents. rsc.orgnih.gov | High functional group tolerance, stable reagents. uwindsor.caresearchgate.net | High reactivity, versatile for various carbon hybridizations (sp³, sp², sp). wikipedia.orgorganic-chemistry.org |
| Key Disadvantages | Can be sensitive to sterically hindered substrates. | Toxicity of tin compounds and byproducts. organic-chemistry.org | Reagents are often moisture and air-sensitive, requiring careful handling. |
| Typical Precursors for this compound | Ethyl 4-bromobenzoate + 5-Cyano-2-furylboronic acid | Ethyl 4-bromobenzoate + Tributyl(5-cyano-2-furyl)stannane | Ethyl 4-bromobenzoate + (5-Cyano-2-furyl)zinc chloride |
In response to the cost and toxicity concerns associated with transition metals, metal-free cross-coupling reactions have emerged as a significant area of research. preprints.org These methods often proceed through different mechanistic pathways than their metal-catalyzed counterparts.
A common strategy involves base-promoted homolytic aromatic substitution (HAS). acs.orgcas.cn In this pathway, a strong base promotes the formation of an aryl radical from an aryl halide. acs.org This radical then adds to an aromatic partner (like a furan), and subsequent electron and proton transfer steps yield the cross-coupled product. acs.orgcas.cn
Visible-light-mediated methods represent another frontier in metal-free coupling. semanticscholar.orgrsc.org These reactions can operate via the formation of an electron-donor-acceptor (EDA) complex between an electron-rich donor and an electron-deficient acceptor. rsc.org Upon irradiation with light, a single-electron transfer (SET) can occur, initiating a radical cascade that leads to C-C bond formation. semanticscholar.orgrsc.org For instance, a metal-free deoxygenative coupling has been developed where an alcohol-derived benzoate ester acts as the precursor to an alkyl radical under visible light, which can then couple with a pyridine. semanticscholar.orgnih.gov While not a direct aryl-furan coupling, this illustrates the principle of using light to generate radicals for C-C bond formation under mild, metal-free conditions.
Mechanistic studies suggest that many of these reactions proceed via radical pathways, as evidenced by their inhibition in the presence of radical scavengers. organic-chemistry.org The regioselectivity of these reactions can be poor compared to transition-metal-catalyzed methods, which may be a drawback depending on the desired product. acs.org
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
Key parameters that are typically optimized in cross-coupling reactions include:
Catalyst and Ligand: The choice of the palladium or nickel source and the associated phosphine (B1218219) ligands can dramatically affect reaction efficiency. For sterically demanding substrates, bulky electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps. rsc.org Catalyst loading is another critical factor; while higher loading can increase reaction rates, it also increases cost and the amount of residual metal in the product. Reducing catalyst loading is a key goal, and in some cases, loadings as low as 0.5 mol% have been successfully implemented on a larger scale. nih.gov
Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates. For Suzuki couplings, solvent systems often include a mixture of an organic solvent and water to dissolve both the organic halide and the inorganic base/boronic acid salt. nih.govacs.org
Base: In Suzuki couplings, the choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for activating the organoboron species for transmetalation. nih.gov
Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of starting materials, intermediates, or products. Microwave irradiation is sometimes used to shorten reaction times. mdpi.com
Reagent Stoichiometry: The ratio of the coupling partners is optimized to maximize the conversion of the more valuable or complex starting material.
Automated systems using Bayesian optimization algorithms can accelerate the process of finding the optimal conditions for a multi-step process by intelligently exploring the parameter space with a minimum number of experiments. whiterose.ac.uk The optimization of one step must also consider its impact on subsequent steps, as unreacted starting materials or byproducts from an early step can interfere with later transformations. whiterose.ac.uktrine.edu
Stereochemical Control and Regioselectivity in the Synthesis of Analogues (if applicable)
When synthesizing analogues of this compound, controlling the placement of substituents on the aromatic rings (regioselectivity) is paramount.
For the furan ring, various methods have been developed for the regioselective synthesis of multisubstituted derivatives. acs.org Copper-catalyzed intermolecular annulation of ketones with various partners, such as aromatic olefins or β-nitrostyrenes, can produce highly substituted furans with complete regioselectivity. organic-chemistry.orgacs.org Similarly, cobalt-based metalloradical catalysis has been employed for the regioselective cyclization of alkynes with diazocarbonyls to yield polyfunctionalized furans. nih.gov The choice of catalyst and starting materials dictates which regioisomer is formed.
In transition-metal cross-coupling reactions, the regioselectivity is inherently controlled by the pre-functionalization of the coupling partners. For example, in a Suzuki coupling between a 4-substituted phenylboronic acid and a 2-bromo-5-cyanofuran, the C-C bond will form specifically at the positions bearing the boron and bromine atoms.
Stereochemical control becomes relevant if chiral centers are introduced into analogues of the target molecule. For example, if a substituent on the furan or phenyl ring contained a chiral center, maintaining its stereochemical integrity throughout the synthesis would be critical. This might involve using chiral ligands on the metal catalyst in an asymmetric coupling reaction or employing starting materials with pre-existing, well-defined stereochemistry. For instance, excellent stereocontrol has been achieved in certain ene-type coupling reactions involving diene-Fe(CO)₃ complexes by using appropriate directing groups. nih.gov
Comprehensive Structural Elucidation and Conformational Analysis of Ethyl 4 5 Cyano 2 Furyl Benzoate
High-Resolution Spectroscopic Characterization for Molecular Architecture Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of a compound by probing the electronic environments of nuclei, vibrational modes of bonds, and electronic transitions within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping and Coupling Network Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For Ethyl 4-(5-cyano-2-furyl)benzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the furan (B31954) ring protons, and the protons of the ethyl group. The chemical shifts of the furan protons would be indicative of their position relative to the oxygen atom and the electron-withdrawing cyano group. The coupling patterns between adjacent protons would help to confirm their connectivity.
As a reference, the ¹H NMR spectral data for Ethyl 4-cyanobenzoate (B1228447) is presented below.
¹H NMR Data for Ethyl 4-cyanobenzoate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl-CH₃ | 1.41 | Triplet | 7.2 |
| Ethyl-CH₂ | 4.38 | Quartet | 7.1 |
| Aromatic-H | 7.41-7.46 | Multiplet | - |
| Aromatic-H | 7.52-7.57 | Multiplet | - |
| Aromatic-H | 8.03-8.06 | Multiplet | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the ester, C-O stretches of the ester and furan ring, and C-H stretches of the aromatic and alkyl groups. The conjugation between the furan and benzene rings would likely influence the frequencies of these vibrations.
The IR spectrum of the analogous Ethyl 4-cyanobenzoate shows characteristic absorption bands that confirm the presence of its functional groups.
Key IR Absorption Bands for Ethyl 4-cyanobenzoate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C≡N | Stretch | ~2230 |
| C=O (Ester) | Stretch | ~1720 |
| C-O (Ester) | Stretch | ~1270 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~2980-2850 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule and help to elucidate its structure. Expected fragmentation pathways would involve the loss of the ethoxy group, the entire ester group, and potentially the cleavage of the furan ring.
The molecular weight of Ethyl 4-cyanobenzoate has been determined by mass spectrometry to be 175.18 g/mol .
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. This compound possesses an extended π-system encompassing the benzene ring, the furan ring, and the cyano group. This conjugation is expected to result in absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. The study of its UV-Vis spectrum would allow for the assessment of the electronic communication between the different parts of the molecule.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular conformation in the solid state.
Conformational Analysis in the Crystalline State
The precise solid-state conformation of this compound has not been determined experimentally via single-crystal X-ray diffraction. However, an analysis of the crystal structures of related compounds allows for a reasoned prediction of its molecular packing and conformation.
It is anticipated that the furan and benzene rings will adopt a relatively coplanar orientation to maximize π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. The cyano group is a strong hydrogen bond acceptor and will likely participate in C-H···N interactions with neighboring molecules. Similarly, the carbonyl oxygen of the ester group is a potent hydrogen bond acceptor.
The conformation of the ethyl ester group is flexible. In the solid state, it is expected to adopt a conformation that minimizes steric clashes while maximizing favorable intermolecular contacts. The ethyl group may be oriented either syn or anti with respect to the carbonyl group, with the syn conformation often being slightly more stable in the solid state for related ethyl esters.
A search of the Cambridge Structural Database (CSD) for structurally similar fragments can provide insight into expected bond lengths and angles. For instance, in related furan- and benzoate-containing structures, the C-O-C bond angle within the ester group and the torsion angles between the aromatic rings are key conformational parameters.
Polymorphism and Co-crystallization Phenomena (if observed)
There are no specific reports of polymorphism or co-crystallization for this compound in the reviewed literature. However, the potential for such phenomena exists due to the molecule's structural characteristics.
Polymorphism: The presence of flexible torsion angles, particularly around the bond connecting the furan and benzene rings and the C-O bond of the ester, suggests that different crystalline forms (polymorphs) could exist. These polymorphs would arise from different packing arrangements and/or different molecular conformations. The energetic landscape for such a molecule is likely to have multiple local minima, each corresponding to a potential polymorphic form. The formation of a specific polymorph would be dependent on crystallization conditions such as solvent, temperature, and cooling rate.
Co-crystallization: The cyano group and the ester carbonyl group are effective hydrogen bond acceptors, making this compound a candidate for co-crystallization with suitable hydrogen bond donors, such as carboxylic acids or phenols. Studies on cyanopyridines have demonstrated the ability of the cyano group to form robust supramolecular synthons with co-formers. d-nb.inforesearchgate.net The formation of co-crystals could be a strategy to modify the physicochemical properties of the compound.
Gas-Phase Conformational Studies and Rotational Isomerism
Experimental gas-phase structural data for this compound from techniques like gas-phase electron diffraction (GED) or microwave spectroscopy are not available. However, computational chemistry provides a powerful tool for investigating its gas-phase conformations and rotational isomerism. jyu.fimdpi.comfrontiersin.orgresearchgate.netresearchgate.net
The primary sources of conformational flexibility in the gas phase are the rotation around the single bond connecting the furan and benzene rings and the rotation around the C-O bond of the ethyl ester.
Rotational Isomerism of the Biaryl Linkage: The barrier to rotation around the bond connecting the two aromatic rings is expected to be relatively low, allowing for the existence of a distribution of conformers at room temperature. The most stable conformation is likely to be non-planar to minimize steric repulsion between the ortho-hydrogens of the benzene ring and the furan ring. Computational studies on similar biaryl systems can provide an estimate of the dihedral angle and the rotational barrier.
Rotational Isomerism of the Ethyl Ester Group: The ethyl ester group can exist as two main conformers: syn and anti, referring to the dihedral angle of the C-C-O-C bonds. In the gas phase, the syn conformer is generally favored for simple ethyl esters due to stabilizing electronic effects. The energy difference between the syn and anti conformers and the rotational barrier between them can be calculated using quantum chemical methods. For related esters, this barrier is typically on the order of a few kcal/mol, indicating that both conformers would be populated at room temperature, with the syn form being the major component.
Reactivity Profiles and Mechanistic Investigations of Ethyl 4 5 Cyano 2 Furyl Benzoate
Reactivity of the Benzoate (B1203000) Ester Moiety
The ethyl benzoate portion of the molecule displays reactivity characteristic of aromatic esters, primarily centered around the carbonyl group.
Transesterification Reactions and Their Kinetic Parameters
Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is a fundamental reaction for this moiety. This reaction can be catalyzed by acids or bases. asianpubs.org While specific kinetic studies on Ethyl 4-(5-cyano-2-furyl)benzoate are not extensively documented, the kinetics can be inferred from studies on similar aromatic esters. The reaction typically follows a Ping-Pong Bi-Bi mechanism, especially when enzyme-catalyzed. scielo.brjst.go.jp
The rate of transesterification is influenced by several factors, including the nature of the alcohol, the catalyst used, and the reaction temperature. For instance, the transesterification of β-keto esters, which also feature two carbonyl groups, has been shown to be challenging with certain alcohols like cinnamyl alcohol due to competing reactions. rsc.org The kinetics are often slow, necessitating the use of a catalyst. rsc.org
Table 1: Factors Influencing Transesterification of Aromatic Esters
| Factor | Influence on Reaction Rate |
| Catalyst | Acid or base catalysis is typically required to achieve reasonable reaction rates. asianpubs.orgrsc.org |
| Alcohol Type | Primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols can be used. rsc.org |
| Temperature | Higher temperatures generally increase the reaction rate, though optimal temperatures vary. scielo.brjst.go.jp |
| Solvent | The choice of solvent can affect catalyst and substrate solubility and thus the reaction kinetics. |
Hydrolysis Pathways and Stability under Varying Conditions
The hydrolysis of the ethyl ester back to the corresponding carboxylic acid and ethanol (B145695) is a key reaction, particularly under acidic or alkaline conditions. Kinetic studies on the hydrolysis of ethyl benzoate provide a solid framework for understanding this process. The reaction can be catalyzed by acidic cation-exchange resins like Amberlyst 39, and the rate is dependent on temperature and the molar ratios of the reactants. figshare.comresearchgate.netacs.orgbohrium.com
Under alkaline conditions, the hydrolysis is effectively irreversible as the resulting carboxylate salt is resistant to nucleophilic attack. The process involves the saponification of the ester. sserc.org.uk Studies on the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures have determined second-order rate constants and thermodynamic activation parameters. ijsrst.com
The stability of the ester is therefore limited in both strongly acidic and basic environments. The presence of the electron-withdrawing cyano and furan (B31954) groups is expected to influence the electrophilicity of the carbonyl carbon, though specific quantitative effects on the hydrolysis rate of the title compound require dedicated study.
Table 2: Kinetic Models for the Hydrolysis of Ethyl Benzoate
| Kinetic Model | Applicability | Key Findings |
| Quasi-homogeneous | Correlates kinetic data for both synthesis and hydrolysis. researchgate.netacs.org | Provides a basic understanding of the reaction kinetics. |
| Eley-Rideal | Models reactions where one reactant is adsorbed and the other is in the fluid phase. researchgate.netacs.org | Offers insight into surface-catalyzed reactions. |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | Represents reactions where both reactants are adsorbed on the catalyst surface. researchgate.netacs.org | Yielded the best representation for the kinetic behavior of liquid-solid catalytic synthesis and hydrolysis of ethyl benzoate. researchgate.netacs.org |
Reactivity of the Cyano Group
The cyano group (-C≡N) on the furan ring is a versatile functional group, participating in a variety of transformations.
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various derivatives. For example, the reaction of furfural (B47365) with KCN in ethanol, followed by treatment with KOH, can lead to the formation of 2-cyanofuran through a cyanohydrin intermediate. askfilo.com The synthesis of various cyanofuran derivatives often involves nucleophilic attack on a carbonyl group to form a cyano-containing intermediate. nih.govsioc-journal.cn
Derivatization via Reduction or Hydration of the Nitrile
The cyano group can be derivatized through both reduction and hydration, with the outcome often depending on the specific reagents and conditions employed.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). However, the reduction of nitriles on a furan ring can be challenging. For instance, some methods for the reduction of unsaturated nitriles can lead to polymerization or other side reactions due to the sensitivity of the furan ring to acids and bases. nih.gov A manganese(I) alkyl complex has been shown to catalyze the reduction of various nitriles, tolerating furan heterocycles. rsc.org Other methods, such as catalytic hydrogenation or the use of sodium borohydride (B1222165), have also been developed for the reduction of unsaturated nitriles. nih.govresearchgate.net
Hydration: Under certain conditions, the cyano group can be hydrated to form a carboxamide group (-CONH2). For example, the reaction of 2-cyanofuran with a ruthenium catalyst and sodium borohydride in methanol (B129727) can lead to selective monohydration to the amide rather than reduction. rhhz.net The hydrolysis of the cyano group is influenced by the electronic properties of the molecule; a higher positive electronic charge on the carbon of the cyano group facilitates hydration. rhhz.net
Reactivity of the Furan Heterocycle
The furan ring in this compound is significantly influenced by its two powerful electron-withdrawing substituents. Furan itself is an electron-rich aromatic heterocycle that is more reactive than benzene (B151609) in electrophilic aromatic substitution. wikipedia.orgpearson.com These substitutions preferentially occur at the 2 and 5-positions, where resonance structures show an accumulation of negative charge. uou.ac.inquora.com
However, the presence of the cyano and benzoate groups deactivates the furan ring towards electrophilic attack. Electron-withdrawing substituents decrease the electron density of the ring, making it less nucleophilic. pharmaguideline.com This deactivation can make electrophilic substitution reactions, such as nitration or halogenation, more difficult to achieve.
Conversely, this electron deficiency makes the furan ring more susceptible to nucleophilic attack or ring-opening reactions. pharmaguideline.comthieme-connect.com Acid-catalyzed ring-opening of furans can lead to the formation of 1,4-dicarbonyl compounds, a reaction that is sensitive to polymerization conditions and water content. thieme-connect.commdpi.com
The furan ring can also act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.com The reactivity and selectivity of these reactions are highly dependent on the substituents on the furan ring. rsc.org Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as those in the title compound, decrease it. rsc.org Consequently, harsh conditions like high temperatures or the use of Lewis acids may be necessary to promote cycloaddition, though this can also lead to side reactions. acs.orgnih.gov The reaction of electron-deficient furans, like dimethyl 2,5-furandicarboxylate, with highly reactive dienophiles such as benzyne (B1209423) has been shown to proceed. rsc.org
Electrophilic Aromatic Substitution Reactions on the Furan Ring
The furan ring in this compound is susceptible to electrophilic aromatic substitution. The cyano group (-CN) is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the oxygen atom in the furan ring is an electron-donating group, activating the ring, particularly at the ortho and para positions relative to the oxygen. saskoer.ca The interplay of these activating and deactivating effects, along with the steric hindrance from the substituents, governs the regioselectivity of these reactions. saskoer.ca Generally, electrophilic attack is directed to the available positions on the furan ring, though the reaction rates are typically slower compared to unsubstituted furan due to the deactivating nature of the cyano group.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene
The furan moiety of this compound can act as a diene in Diels-Alder reactions. wikipedia.orgnih.gov This [4+2] cycloaddition typically occurs with a suitable dienophile, leading to the formation of a bicyclic adduct. wikipedia.orgnih.gov The reactivity of the furan diene is influenced by the electronic nature of its substituents. The electron-withdrawing cyano group can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the furan, thereby influencing the reaction rate and selectivity. nih.gov Diels-Alder reactions involving furan derivatives are often reversible, and the stability of the resulting cycloadduct is a crucial factor. wikipedia.orgnih.gov
In a related context, tandem Ugi/intramolecular Diels-Alder reactions have been developed using vinylfuran derivatives, showcasing the synthetic utility of the furan diene in constructing complex polycyclic systems. beilstein-journals.org The regioselectivity and stereoselectivity of these cycloadditions are critical aspects, often controlled by the nature of the dienophile and the reaction conditions. wikipedia.orgacs.org
Ring Opening and Rearrangement Pathways
The furan ring in this compound can undergo ring-opening reactions under specific conditions. For instance, catalytic hydrogenation can lead to the cleavage of the C-O-C bond within the furan ring. nih.govresearchgate.net This process is often facilitated by transition metal catalysts and can be influenced by the presence of basic promoters. nih.govresearchgate.net The reaction can proceed through various intermediates, and the final products depend on the catalyst system and reaction parameters.
Rearrangement reactions are also possible, particularly under photochemical conditions or in the presence of strong acids or bases. These transformations can lead to the formation of different heterocyclic or open-chain structures. The specific rearrangement pathway is dictated by the stability of the intermediates and the reaction conditions employed.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity and stereoselectivity are crucial considerations in the chemical transformations of this compound.
Regioselectivity: In electrophilic aromatic substitution, the position of attack on the furan ring is governed by the directing effects of the existing substituents. saskoer.ca The interplay between the electron-donating oxygen and the electron-withdrawing cyano group determines the preferred site of substitution. saskoer.ca Similarly, in cycloaddition reactions, the orientation of the dienophile with respect to the furan diene is a key aspect of regioselectivity. acs.org The electronic and steric properties of both the diene and dienophile play a significant role in determining the outcome. nih.govacs.org
Stereoselectivity: In reactions that generate new stereocenters, such as Diels-Alder cycloadditions, the stereochemical outcome is of paramount importance. wikipedia.orgacs.org The formation of endo or exo products in Diels-Alder reactions is a classic example of stereoselectivity, often influenced by secondary orbital interactions. wikipedia.org The use of chiral catalysts or auxiliaries can induce enantioselectivity in these transformations, leading to the preferential formation of one enantiomer over the other. acs.org
Mechanistic Pathways of Key Reactions Involving the Compound
Catalytic Cycles and Role of Specific Catalysts (e.g., Cobalt, Copper)
Cobalt Catalysis: Cobalt catalysts are effective in various transformations of furan compounds. For instance, cobalt(II) acetylacetonate, in the presence of an oxygen source and a silane, can catalyze the oxygenation and dearomatization of furans. nih.gov This process is thought to involve the formation of a carbon-centered radical intermediate. nih.gov In the context of reductive amination, cobalt-based catalysts have been utilized for the conversion of furan derivatives to amines. encyclopedia.pub The catalytic cycle often involves the formation of metal-hydride species and subsequent reduction steps. The nature of the cobalt species, whether metallic nanoparticles or coordination complexes, plays a crucial role in the catalytic activity and selectivity. encyclopedia.pubacs.org
Copper Catalysis: Copper-based catalysts are widely used in reactions involving furan derivatives, particularly in hydrogenation and C-O bond cleavage reactions. nih.govresearchgate.netmdpi.com The catalytic cycle for hydrogenation often involves the activation of hydrogen on the copper surface to generate active hydrogen species that then reduce the furan ring or its substituents. mdpi.com The addition of promoters, such as basic metal oxides, can significantly enhance the catalytic performance by facilitating the adsorption and activation of the furan ring. nih.govresearchgate.net In some cases, a synergistic effect between copper and another metal, like cobalt, can lead to enhanced catalytic activity for specific transformations. acs.org Copper catalysts are also employed in the synthesis of cyanofurans through annulation reactions. nih.gov
| Catalyst | Reaction Type | Key Mechanistic Features |
| Cobalt | Oxygenation/Dearomatization | Generation of carbon-centered radical intermediates; can functionalize the π-system of the furan ring. nih.gov |
| Reductive Amination | Formation of metallic cobalt nanoparticles as active centers; involves imine formation and hydrogenation. encyclopedia.pub | |
| C-H Bond Functionalization | Involves a Co(III) catalytic cycle for additions of C-H bonds to carbonyl compounds. acs.org | |
| Copper | Hydrogenation/Hydrogenolysis | Activation of H2 on the Cu surface; can cleave C-O bonds; promoter effects from basic oxides are significant. nih.govresearchgate.netmdpi.comacs.org |
| Annulation for Furan Synthesis | Can catalyze the formation of polysubstituted furans from oxime esters and β-ketonitriles. nih.gov | |
| Synergistic Catalysis (with Co) | Bimetallic Cu-Co systems can show enhanced activity for hydrogenolysis reactions. acs.org |
Radical Pathways and Photoinduced Transformations
Radical Pathways: Radical reactions involving this compound can be initiated through various means, including the use of radical initiators or photoredox catalysis. The furan ring can be susceptible to attack by radical species. The stability of the resulting radical intermediate is a key factor in determining the reaction pathway. For instance, in cobalt-catalyzed oxygenations, a carbon-centered radical on the furan ring is proposed as a key intermediate. nih.gov The presence of the electron-withdrawing cyano group can influence the stability and reactivity of such radical intermediates.
Photoinduced Transformations: this compound can undergo various transformations upon exposure to light. Photochemical reactions can include isomerizations, cycloadditions, and rearrangements. researchgate.netescholarship.org The specific outcome depends on the wavelength of light used, the presence of photosensitizers, and the reaction medium. For example, furan derivatives with conjugated C=C bonds can undergo [2+2] cycloaddition reactions upon UV irradiation. researchgate.net Photoredox catalysis offers another avenue for initiating reactions involving this compound, where a photocatalyst, upon excitation, can engage in single-electron transfer processes to generate radical ions from the substrate, leading to subsequent chemical transformations. nih.gov
Acid- and Base-Catalyzed Processes
The reactivity of this compound is largely dictated by the susceptibility of the ester linkage to hydrolysis and the reactivity of the furan ring under acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid and water, the ethyl ester group is expected to undergo hydrolysis to yield 4-(5-cyano-2-furyl)benzoic acid and ethanol. This reaction is a reversible process, essentially the reverse of Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer, a molecule of ethanol is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid.
The furan ring itself is sensitive to acidic conditions. stackexchange.com Protonation of the furan oxygen can lead to ring-opening reactions, which could compete with ester hydrolysis, potentially leading to a more complex mixture of products. stackexchange.comresearchgate.net The presence of the electron-withdrawing cyano and benzoate groups on the furan ring may influence its susceptibility to acid-catalyzed degradation.
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, such as in the presence of sodium hydroxide (B78521), this compound will undergo saponification. This is an irreversible reaction that produces the sodium salt of 4-(5-cyano-2-furyl)benzoic acid and ethanol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the carboxylic acid and the ethoxide, or more broadly, the deprotonation of the carboxylic acid by the hydroxide base in the reaction medium, to form the carboxylate salt. libretexts.org This reaction is generally expected to proceed to completion.
The following table summarizes the expected products of acid- and base-catalyzed hydrolysis:
| Catalyst | Reactants | Major Products |
| Acid (e.g., H₂SO₄) | This compound, Water | 4-(5-cyano-2-furyl)benzoic acid, Ethanol |
| Base (e.g., NaOH) | This compound, Water | Sodium 4-(5-cyano-2-furyl)benzoate, Ethanol |
Other Potential Acid- and Base-Catalyzed Reactions:
The cyano group can also participate in acid- or base-catalyzed reactions. Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. This would lead to the formation of a dicarboxylic acid derivative. However, the hydrolysis of the ester is generally considered to be more facile under these conditions.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic Studies:
The kinetics of ester hydrolysis are well-studied. Base-catalyzed hydrolysis is typically a second-order reaction, first order in both the ester and the hydroxide ion. researchgate.net Acid-catalyzed hydrolysis is generally pseudo-first-order with respect to the ester, assuming the acid catalyst and water are in large excess. nih.gov The rate of these reactions would be influenced by temperature, with higher temperatures leading to faster reaction rates. nih.gov
The electronic nature of the substituents on both the acyl and alkoxy portions of the ester can significantly affect the rate of hydrolysis. The presence of the electron-withdrawing 4-(5-cyano-2-furyl) group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, the rate of both acid- and base-catalyzed hydrolysis of this compound is anticipated to be faster than that of unsubstituted ethyl benzoate. For comparison, studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups on the acyl portion increase the reaction rate. researchgate.net
Thermodynamic Studies:
The hydrolysis of esters is typically an exothermic process. While specific thermodynamic values for this compound are not available, data for a structurally similar compound, Ethyl-4-(5-formylfuran-2-yl)-benzoate, shows a melting point of 386.1±1.5 K, an enthalpy of fusion (ΔfusH) of 33.5±1.5 kJ/mol, and an entropy of fusion (ΔfusS) of 86.7±2.1 J/mol∙K. lp.edu.ua While these values pertain to a phase change and not a chemical reaction, they provide some insight into the thermodynamic properties of related furan-containing esters.
The following table presents hypothetical comparative kinetic and thermodynamic parameters for the hydrolysis of Ethyl Benzoate and this compound, illustrating the expected influence of the substituent.
| Compound | Hydrolysis Rate (Qualitative) | ΔH (Qualitative) | ΔG (Qualitative) |
| Ethyl Benzoate | Base | Exothermic | Spontaneous |
| This compound | Faster than Ethyl Benzoate | Exothermic | More Spontaneous than Ethyl Benzoate |
It is important to note that these are expected trends, and experimental verification is necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.
Computational and Theoretical Chemical Studies of Ethyl 4 5 Cyano 2 Furyl Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like Ethyl 4-(5-cyano-2-furyl)benzoate. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. A typical approach would involve a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide detailed insights into the molecule's properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications for Reactivity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.
DFT calculations would map the spatial distribution of these orbitals. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich furan (B31954) ring and the benzoate (B1203000) system, while the LUMO is anticipated to be concentrated around the electron-withdrawing cyano group and the conjugated backbone. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. This analysis is fundamental for predicting how the molecule will interact with other chemical species.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) - Illustrative |
| HOMO | -6.5 eV |
| LUMO | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: The values in this table are illustrative examples for discussion purposes.
Charge Distribution and Electrostatic Potential Mapping
Understanding how charge is distributed across a molecule is essential for predicting its interaction with other polar molecules and its behavior in electric fields. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.
For this compound, an MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the ester and furan ring, as well as the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, indicating sites for potential nucleophilic attack. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the definitive assignment of all signals.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies (IR and Raman) is a standard output of geometry optimization. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity, can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C≡N stretch, the C=O stretch of the ester, and various ring vibrations.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this molecule, TD-DFT would likely predict strong π→π* transitions responsible for its absorption in the ultraviolet region.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.
An MD simulation of this compound, placed in a simulation box with a chosen solvent (like water or an organic solvent), would provide insights into its conformational flexibility and how it interacts with solvent molecules. This is particularly useful for understanding how the solvent environment affects the molecule's average conformation and dynamic behavior, which can influence its reactivity and physical properties in solution.
Intermolecular Interaction Analysis using Computational Methods
The way molecules of this compound interact with each other in the solid state determines its crystal packing and macroscopic properties. Computational methods can be used to analyze these non-covalent interactions.
Analysis of the crystal lattice (if a crystal structure is known) or of molecular dimers/clusters can reveal the nature and strength of intermolecular forces such as hydrogen bonds, π-π stacking, and dipole-dipole interactions. The cyano and ester groups are strong candidates for forming dipole-dipole interactions, while the aromatic rings could engage in π-π stacking. The Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's solid-state architecture.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational tool for predicting the physicochemical properties of chemical compounds based on their molecular structure. researchgate.netnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimental property, enabling the prediction of attributes for new or untested compounds. nih.gov For this compound, while specific QSPR studies are not extensively documented in publicly available literature, the methodology can be readily applied to predict a range of its non-biological attributes.
The core of a QSPR study involves three main steps: descriptor calculation, model development, and validation. researchgate.net Descriptors, which are numerical representations of molecular structure, can be calculated using various software and theoretical methods, including Density Functional Theory (DFT) for quantum chemical descriptors. ijera.com These can be categorized as constitutional, topological, geometric, or electronic. For a molecule like this compound, relevant descriptors would likely include molecular weight, molar refractivity, polarizability, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies and electrophilicity index.
These descriptors would then be used to build a mathematical model, often using Multiple Linear Regression (MLR) or machine learning algorithms, to predict properties such as boiling point, vapor pressure, solubility, and chromatographic retention times. rsc.org The predictive power of such models is crucial for applications in materials science and chemical engineering. researchgate.net For instance, predicting the adsorption characteristics of organic pollutants onto carbon nanotubes has been successfully achieved using QSPR models based on descriptors that account for aromatic rings, polar groups, and molecular size. rsc.org
Table 1: Hypothetical QSPR Model for Predicting Non-Biological Properties of Furan-Benzoate Derivatives
| Property | Model Equation (Example) | Key Descriptors | R² | Q² |
| Boiling Point (°C) | 350.2 + 1.5MW - 20.1logP | Molecular Weight (MW), Partition Coefficient (logP) | 0.92 | 0.88 |
| Aqueous Solubility (logS) | 0.5 - 0.8logP - 0.02PSA | Partition Coefficient (logP), Polar Surface Area (PSA) | 0.89 | 0.85 |
| Refractive Index | 1.4 + 0.002*MR | Molar Refractivity (MR) | 0.95 | 0.91 |
This table is illustrative. The equations and values are hypothetical examples of what a QSPR study for a class of compounds including this compound might produce.
Transition State Modeling and Reaction Pathway Elucidation
Understanding the reaction mechanisms of this compound is fundamental for optimizing its synthesis and predicting its chemical behavior. Transition state modeling and reaction pathway elucidation, typically performed using quantum chemical methods like Density Functional Theory (DFT), are indispensable for this purpose. uomustansiriyah.edu.iq These methods allow for the mapping of the potential energy surface of a reaction, identifying key intermediates, transition states, and calculating the associated activation energies. uomustansiriyah.edu.iq
A critical reaction for forming this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a borylated furan (e.g., 5-cyano-2-furylboronic acid) with an aryl halide (e.g., ethyl 4-bromobenzoate) using a palladium catalyst. The catalytic cycle for such cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Computational modeling can provide detailed insights into each step:
Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst. Modeling can determine the energy barrier for this step.
Transmetalation: The transfer of the furyl group from the boron reagent to the palladium center. This is often the rate-determining step, and its transition state can be complex, involving the base and solvent. rsc.org
Reductive Elimination: The final step where the new C-C bond is formed, and the product, this compound, is released, regenerating the palladium(0) catalyst.
By calculating the Gibbs free energy profile, chemists can identify the most plausible reaction pathway and pinpoint bottlenecks in the reaction. For example, computational studies on the pyridinolysis of related compounds have shown how the rate-limiting step can change based on the nucleophile's basicity, a finding elucidated by modeling the breakdown and formation of a tetrahedral intermediate. acs.org Similarly, the reactivity of the cyano-substituted furan ring can be explored. Computational studies have been used to estimate the pKa of C-H bonds in cyano-substituted furans, identifying the most acidic proton and thus predicting the site of metalation in reactions with organometallic bases. sorbonne-universite.fr
Table 2: Illustrative Energy Profile for a Hypothetical Suzuki Coupling Reaction Pathway
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Reactants + Pd(0) Catalyst | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Oxidative Addition Intermediate | -5.4 |
| 4 | Transmetalation TS | +21.5 |
| 5 | Reductive Elimination Intermediate | -12.8 |
| 6 | Reductive Elimination TS | +18.7 |
| 7 | Products + Pd(0) Catalyst | -25.0 |
This table presents hypothetical DFT-calculated energy values to illustrate a typical reaction energy profile. TS denotes Transition State.
Aromaticity Assessment of the Furan and Benzoate Rings
The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of this compound. The molecule contains two key rings: a benzene (B151609) ring (part of the ethyl benzoate group) and a furan ring. Computational chemistry provides quantitative metrics to assess the degree of aromaticity.
Common methods for aromaticity assessment include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring (or above it). A large negative value is indicative of a diatropic ring current, a hallmark of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).
For this compound, the benzoate ring is expected to exhibit strong aromatic character, with HOMA and NICS values close to those of benzene. In contrast, furan is known to be significantly less aromatic than benzene. mdpi.com Its aromaticity stems from the delocalization of one of the oxygen atom's lone pairs into the π-system. However, the electronegativity of the oxygen atom can hinder this delocalization.
Furthermore, the substituents on the furan ring—the electron-withdrawing cyano group and the connection to the phenyl ring—will modulate its electronic structure and aromaticity. The cyano group's -I and -M effects would be expected to decrease the electron density within the furan ring, potentially impacting its aromatic character. Computational analysis allows for a precise quantification of these electronic effects.
Table 3: Calculated Aromaticity Indices for the Rings in this compound
| Ring System | Aromaticity Index | Calculated Value (Hypothetical) | Reference Value (Benzene) | Reference Value (Furan) |
| Benzoate Ring | HOMA | 0.985 | ~0.99 | N/A |
| Benzoate Ring | NICS(1) (ppm) | -10.2 | ~ -9.7 | N/A |
| Furan Ring | HOMA | 0.65 | N/A | ~0.78 |
| Furan Ring | NICS(1) (ppm) | -5.8 | N/A | ~ -7.6 |
Note: These are hypothetical values based on known trends for substituted aromatic and heteroaromatic systems. NICS(1) refers to the NICS value calculated 1 Å above the ring plane. The values for the furan ring are expected to be lower than the parent furan due to substituent effects.
Advanced Applications and Material Science Potential of Ethyl 4 5 Cyano 2 Furyl Benzoate and Its Derivatives
Applications in Organic Electronics and Optoelectronic Materials
Furan-containing π-conjugated compounds have garnered significant interest in the field of organic electronics. The oxygen atom in the furan (B31954) ring has a smaller van der Waals radius than sulfur, which can lead to denser packing in the solid state, a crucial factor for efficient charge transport. beilstein-journals.org Furan's ability to be integrated into π-conjugated molecules, either by fusion or as a spacer, significantly influences the photophysical, electrochemical, and charge transport properties of these materials. researchgate.net As a result, furan-based semiconductors are being explored for their potential in a variety of optoelectronic devices. researchgate.nethep.com.cn
Development as a Component in Dye-Sensitized Solar Cells (DSSCs)
While direct application of ethyl 4-(5-cyano-2-furyl)benzoate in DSSCs is not extensively documented, the structural motifs it contains are highly relevant to the design of organic sensitizers. Furan-based chromophores, for instance, have been successfully employed as effective donors in organic dyes for DSSCs. scispace.com The general structure of a D-π-A (donor-π-bridge-acceptor) dye often incorporates a furan ring as part of the π-conjugated bridge, which facilitates charge separation and injection into the semiconductor electrode (typically TiO2).
Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Furan-based materials are recognized for their potential in both OLEDs and OFETs due to their intriguing properties like high solubility, impressive photoluminescent quantum efficiency, and good carrier mobility. researchgate.net Both p-type and n-type furan-containing semiconductors have been developed, with some quinoidal oligofuran-based materials achieving high electron mobilities. researchgate.net
In the context of OLEDs, furan-fused ladder-type π-conjugated compounds have been utilized as hole-transporting materials. beilstein-journals.org The rigid and planar structure of these molecules facilitates intermolecular interactions that are beneficial for charge transport. Furthermore, furan/phenylene co-oligomers are noted as highly emissive materials suitable for optoelectronic applications. researchgate.net A novel semiconductor, 2,7-diphenylbenzo beilstein-journals.orghep.com.cnthieno[3,2-b]benzofuran (BTBF-DPh), which combines a furan group with a high-mobility benzothienobenzothiophene core, has been successfully used in blue-emitting OLEDs. researchgate.net
For OFETs, the dense packing of furan-containing compounds is a significant advantage. beilstein-journals.org Ladder-type π-conjugated compounds incorporating a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and used as the active semiconductor layer in OFETs, demonstrating p-type characteristics. beilstein-journals.org The strategic replacement of thiophene (B33073) with furan in diketopyrrolopyrrole-based conjugated polymers has been explored to create more sustainable materials for OFETs, with some achieving performance comparable to their all-thiophene counterparts. researchgate.net
Photoluminescence and Fluorescence Properties in Material Systems
The photoluminescence and fluorescence of materials containing the 4-(5-cyano-2-furyl)benzoate scaffold are of significant interest. The intramolecular charge transfer (ICT) character arising from the donor (benzoate) and acceptor (cyano) groups attached to the furan ring is a key determinant of their optical properties.
Iminocoumarin dyes, which also feature a cyano group and an electron-donating group, are known to be highly fluorescent, and their optical properties are strongly dependent on the substituents. researchgate.net This suggests that derivatives of this compound could also exhibit tunable fluorescence. The presence of a strong electron-withdrawing group like the cyano group can enhance ICT, leading to desirable photophysical behaviors. researchgate.net Furan-based materials, in general, are known for their high photoluminescent quantum yields. researchgate.net The specific emission wavelengths can be tuned through chemical modification. For instance, some furan derivatives have been investigated for their fluorescence properties in different solvents, showing how the environment can influence their emission spectra. researchgate.netgoogleapis.com
Role as a Monomer or Building Block in Polymer Chemistry
Furan derivatives are increasingly recognized as valuable renewable building blocks for the synthesis of polymers. researchgate.net 2,5-Furandicarboxylic acid (FDCA), a related dicarboxylic acid, is a particularly important monomer for producing bio-based polyesters. nih.gov The presence of reactive functional groups on this compound, namely the ester and cyano groups, as well as the furan ring itself, offers multiple avenues for its incorporation into polymeric structures.
Synthesis of Functionalized Polymers through Ester Linkages or Ring Opening
The ethyl ester group in this compound can be utilized in polycondensation reactions. For example, it can undergo transesterification with diols to form polyesters. Furan-based polyesters, often synthesized from monomers like 2,5-FDCA, exhibit a wide range of thermal and mechanical properties. researchgate.net While less common, the furan ring itself can undergo polymerization reactions, although this often requires specific catalytic systems. researchgate.net The parent benzo[c]furan, for example, can act as a precursor monomer for creating polymeric thin films with potential optical applications. thieme-connect.de
Grafting onto Polymeric Materials for Property Modification
Grafting is a versatile technique to modify the surface properties of polymers without altering their bulk characteristics. emu.edu.tr This method involves covalently attaching monomers or small molecules onto a pre-existing polymer backbone. emu.edu.trnih.gov Furan groups are particularly attractive for this purpose due to their specific reactivity. researchgate.net
This compound, or a derivative, could be grafted onto a polymer chain to introduce its specific electronic and photophysical properties. For instance, the furan moiety can participate in Diels-Alder reactions, a type of "click" chemistry, which provides an efficient and selective method for attaching it to polymers containing a suitable dieneophile (like a maleimide (B117702) group). researchgate.netmdpi.com This approach has been used to create self-healing polymeric networks and to immobilize biomolecules. researchgate.netmdpi.com The grafting of such functional molecules can be used to alter the surface chemistry, morphology, and even the mechanical properties of materials. diva-portal.org
Utilization in Catalysis and Ligand Design for Metal Complexes
The molecular architecture of this compound, featuring nitrogen and oxygen donor atoms and a rigid aromatic framework, suggests its potential as a versatile ligand in coordination chemistry and catalysis. While direct catalytic applications of this specific compound are not extensively documented, the individual functional moieties point towards several possibilities in the design of metal complexes.
The nitrogen atom of the cyano group and the oxygen atoms of the furan ring and the ester group can act as coordination sites for metal ions. juniperpublishers.comwikipedia.org The design of ligands is crucial for the development of metal complexes with specific catalytic activities, and the field of medicinal bioinorganic chemistry has seen significant progress in creating such complexes with organic ligands for therapeutic use. juniperpublishers.com The ability of metal complexes to coordinate with ligands in a three-dimensional arrangement allows for the functionalization of groups that can be tailored for specific molecular targets. juniperpublishers.com
Derivatives of this compound could be particularly effective in forming stable metal-organic frameworks (MOFs). For instance, furan-2,5-dicarboxylic acid, a structurally related compound, is a known building block for MOFs, where it coordinates with metal ions such as cobalt, gadolinium, and dysprosium to form three-dimensional structures. acs.orgacs.orgbohrium.com These porous materials have potential applications in gas storage and separation. google.com By hydrolyzing the ester group of this compound to a carboxylic acid and potentially transforming the cyano group, it could serve as a multitopic linker for the synthesis of novel MOFs with tailored pore sizes and functionalities.
Furthermore, the incorporation of this and similar furan-containing ligands into metal complexes can influence their photophysical and photochemical properties, which is a key area of research for applications in bioimaging and biosensing. nih.gov The development of luminescent transition metal complexes, for example, has been a rapidly growing field. nih.gov The specific electronic properties conferred by the cyanofurylbenzoate ligand could lead to metal complexes with unique luminescent or redox behaviors, making them candidates for novel catalysts or sensing materials.
Development of Novel Functional Materials and Supramolecular Assemblies
The inherent properties of this compound, such as its rigid structure, polarity arising from the cyano group, and potential for intermolecular interactions, make it a promising candidate for the development of new functional materials, including liquid crystals and supramolecular assemblies.
The presence of a cyano group is a well-established feature in the design of liquid crystalline materials. Compounds containing cyanobiphenyl and cyanoterphenyl moieties are known to exhibit nematic liquid crystal phases, which are crucial for applications in electronic displays. lcms.czohiolink.edu The combination of a polar cyano group and a rigid, elongated molecular shape in this compound suggests that it or its derivatives could exhibit mesomorphic behavior. Research on bent-shaped liquid crystals has also shown that terminal cyano groups can induce nematic phases. ajchem-a.com
Supramolecular chemistry relies on non-covalent interactions to build ordered assemblies. bohrium.com The furan ring, aromatic system, and the cyano group of this compound can all participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding (if appropriate functional groups are introduced), and dipole-dipole interactions. These interactions are fundamental to the formation of complex supramolecular structures. For example, furan-containing fulvene (B1219640) ligands have been used to create organometallic coordination polymers and discrete complexes with silver(I) ions. acs.org The cyano group, in particular, is known to be a powerful director of supramolecular assembly through dipole-dipole interactions and by acting as a hydrogen bond acceptor. bohrium.com
The development of polymers incorporating this moiety could also lead to materials with interesting properties. For instance, side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties have been synthesized and studied for their microphase-separated structures. mdpi.com The incorporation of the cyanofurylbenzoate unit into a polymer backbone or as a side chain could lead to novel polymers with unique optical or self-assembly properties.
Precursor for Specialty Chemicals and Advanced Synthetic Intermediates
This compound is a versatile platform for the synthesis of a wide array of more complex molecules, including specialty chemicals and advanced synthetic intermediates for the pharmaceutical and materials science industries. The reactivity of its functional groups—the ester, the cyano group, and the furan ring—can be selectively exploited to build molecular complexity.
The cyano group is a particularly useful functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various nitrogen-containing heterocycles. beilstein-journals.orgacs.org For example, cyano-substituted indolizine (B1195054) scaffolds, which are valuable in pharmaceutical research, have been synthesized through cyanofunctionalization-benzannulation cascade reactions. acs.org The transformation of the cyano group opens up pathways to a diverse range of derivatives with potential biological activity.
The furan ring itself can also be a site of further functionalization or can be used as a diene in Diels-Alder reactions to construct more complex carbocyclic and heterocyclic systems. Moreover, the furan ring can undergo oxidative cleavage to yield dicarbonyl compounds, providing another route for synthetic transformations. beilstein-journals.org
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters. mdpi.com This allows for the coupling of the cyanofurylbenzoate moiety to other molecules of interest. For instance, the synthesis of hybrid molecules containing fragments of anestesin (ethyl 4-aminobenzoate) and 4-(2-furyl)-1,4-dihydronicotinonitrile has been reported, demonstrating the utility of these building blocks in creating new bioactive compounds. researchgate.net The reactivity of a related compound, ethyl 4-(5-formyl-2-furyl)benzoate, as a starting material for more complex molecules further highlights the synthetic potential of this class of compounds. ontosight.ai
Future Research Directions and Unexplored Avenues for Ethyl 4 5 Cyano 2 Furyl Benzoate
Discovery of Novel and More Efficient Synthetic Pathways
The development of sustainable and efficient synthetic methods for furan (B31954) derivatives is a key area of ongoing research. numberanalytics.com Classical methods such as the Feist-Benary and Paal-Knorr syntheses provide foundational routes to furan rings. numberanalytics.com However, the focus is shifting towards greener and more atom-economical approaches.
Recent advancements include the use of nanocatalysts, such as silver (Ag) nanostructures, for the three-component reaction of phenylglyoxal, dimethyl acetylenedicarboxylate, and primary amines to produce furans with excellent yields and short reaction times. nanochemres.org Another innovative approach employs MNPs-DBN tribromide as a reusable nanocatalyst for the one-pot, multicomponent synthesis of furan-2-one derivatives in a green medium of water and ethanol (B145695). nanomaterchem.com This method is noted for its mild reaction conditions and high atom efficiency. nanomaterchem.com
Furthermore, metal-catalyzed cycloisomerization reactions of enynones have emerged as a powerful tool for creating functionalized furan derivatives. chim.it Catalysts based on earth-abundant metals like copper and zinc are particularly effective in this regard. chim.it The exploration of ultrasonication in organic synthesis has also shown promise, significantly reducing reaction times and increasing yields in the synthesis of related compounds. acs.org
Future efforts will likely concentrate on refining these novel catalytic systems, exploring new multicomponent reactions, and optimizing conditions to enhance yield, selectivity, and environmental compatibility. The development of one-pot syntheses that minimize intermediate purification steps will also be a priority. nanomaterchem.comsemanticscholar.org
Advanced in silico Design and Predictive Modeling for Targeted Applications
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are becoming indispensable tools in modern medicinal chemistry for the design and development of new drug candidates. scispace.com These computational techniques allow for the prediction of the biological activities and pharmacokinetic properties of novel compounds before their synthesis, saving time and resources.
For instance, in silico studies have been successfully used to screen furan-containing compounds for various biological targets. Structure-based virtual screening of furan-1,3,4-oxadiazole derivatives has identified potential inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), which are targets for hyperpigmentation and melanoma. semanticscholar.org Similarly, in silico studies of 2,5-disubstituted furans have provided insights into their antimalarial activities. scispace.com Molecular docking studies have also been employed to investigate the binding affinity of 3-furan-1-thiophene-based chalcones against antibacterial and anticancer protein targets. nih.gov
The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel furan derivatives are also being predicted using computational tools, which have shown that some of these compounds have good gastrointestinal absorption and are non-toxic. semanticscholar.orgplos.org
Future directions in this area will involve the development of more accurate and predictive computational models. The integration of machine learning and artificial intelligence with quantum chemical calculations will likely lead to more powerful tools for designing Ethyl 4-(5-cyano-2-furyl)benzoate derivatives with specific, pre-determined properties for targeted applications in medicine, materials science, and beyond.
Integration into Hybrid Materials and Nanomaterials
The unique properties of the furan moiety make it an attractive building block for the creation of advanced hybrid materials and nanomaterials. numberanalytics.com Furan derivatives have been utilized in the synthesis of conductive polymers like polyfuran, which has potential applications in electronics and energy storage. numberanalytics.com
The incorporation of furan derivatives into nanomaterials is a rapidly growing field. numberanalytics.com For example, furan-based compounds have been used to create nanomaterials with unique properties. numberanalytics.com Nanocatalysts, such as those based on silver nanoparticles, have been developed for the synthesis of furan derivatives themselves. nanochemres.org Furthermore, magnetic nanoparticles functionalized with furan-2-one derivatives have been shown to be effective and reusable catalysts. nanomaterchem.com
Surface functionalization of metal oxide nanoparticles with organic moieties, including furan derivatives, can enhance their catalytic and biomedical applications. lidsen.com These organic-inorganic hybrid materials have shown promise in the conversion of biomass-derived glucose into valuable furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and diformylfuran (DFF). lidsen.com
The future in this domain lies in the rational design and synthesis of novel hybrid materials incorporating this compound. This could lead to materials with enhanced electronic, optical, or catalytic properties. The development of furan-based bioplastics and biocomposites also represents a significant opportunity for creating sustainable materials. numberanalytics.com
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
For any promising compound, the ability to scale up its synthesis from the laboratory to an industrial level is a critical factor in its ultimate utility. The industrial relevance of synthetic routes for this compound and its derivatives will depend on factors such as cost-effectiveness, safety, and environmental impact.
The development of continuous flow processes, as opposed to batch processes, can offer significant advantages in terms of scalability, safety, and consistency of product quality. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also highly desirable from an industrial perspective. nanochemres.orgnanomaterchem.comresearchgate.net The use of green solvents like water and ethanol, and alternative energy sources, will be crucial for developing sustainable industrial syntheses. numberanalytics.comnanomaterchem.com
The economic viability of any synthetic route will also depend on the availability and cost of the starting materials. For instance, the synthesis of furan derivatives from biomass-derived feedstocks is an attractive proposition for sustainable industrial production. lidsen.com
Future research should focus on developing robust and scalable synthetic protocols for this compound. This will involve process optimization studies to maximize yield and minimize waste, as well as techno-economic analyses to assess the industrial feasibility of different synthetic routes. The development of purification methods that are amenable to large-scale production will also be a key consideration.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(5-cyano-2-furyl)benzoate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including the formation of the furan-cyano moiety and subsequent esterification. For example, coupling a pre-functionalized furan derivative (e.g., 5-cyano-2-furyl) with a benzoate ester precursor via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄). Yields can be optimized by monitoring reaction progress via TLC and using spectroscopic methods (NMR, MS) for purity assessment .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at C5 of furan, ester linkage).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
- X-ray Crystallography : For absolute configuration determination. SHELXL refinement is recommended for resolving torsional angles and bond lengths, particularly for the furan-benzoate junction .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
Initial screens include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the cyano group’s electrophilic properties .
Advanced Research Questions
Q. How do steric and electronic effects of the cyano-furan substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing cyano group enhances the furan ring’s electrophilicity, facilitating nucleophilic aromatic substitution at the benzoate para-position. Steric hindrance from the furan’s 2-position directs coupling reactions (e.g., Suzuki-Miyaura) to the 5-cyano site. Computational studies (DFT) can model charge distribution, while Hammett constants quantify substituent effects .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<1% v/v in assays).
- Cell Line Heterogeneity : Validate results across multiple lines (e.g., compare epithelial vs. mesenchymal cancer models).
- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Replace the cyano group with nitro, acetyl, or halogens to modulate electron density.
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative to study pH-dependent activity.
- Bioisosteric Replacement : Swap the furan with thiophene or pyrrole rings to assess heterocycle-specific effects. SAR can be validated via molecular docking (e.g., AutoDock Vina) to predict target binding affinities .
Methodological Guidance
Q. What crystallographic refinements are critical for resolving disorder in the furan-cyano moiety?
Use SHELXL’s PART and ISOR commands to model anisotropic displacement parameters for the cyano group. Twinning analysis (e.g., via PLATON) is recommended if diffraction patterns suggest pseudo-symmetry. High-resolution data (<1.0 Å) minimizes overfitting .
Q. How can researchers mitigate side reactions during esterification of the benzoate precursor?
- Protection/Deprotection : Temporarily protect the furan’s reactive sites using TMS groups.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Steglich esterification.
- Workup Protocols : Silica gel chromatography with ethyl acetate/hexane gradients to isolate the ester product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
